1-[6-[(4-Tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide
Description
This compound features a benzimidazolo[1,2-c]quinazoline core, a lipophilic 4-tert-butylphenyl methylsulfanyl substituent at position 6, and a piperidine-4-carboxamide group linked via a carbonyl moiety at position 2.
Properties
IUPAC Name |
1-[6-[(4-tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O2S/c1-32(2,3)23-11-8-20(9-12-23)19-40-31-35-26-18-22(30(39)36-16-14-21(15-17-36)28(33)38)10-13-24(26)29-34-25-6-4-5-7-27(25)37(29)31/h4-13,18,21H,14-17,19H2,1-3H3,(H2,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEHSFPWMMGCEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCC(CC4)C(=O)N)C5=NC6=CC=CC=C6N52 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[6-[(4-Tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound's IUPAC name is 1-[6-[(4-tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide, with a molecular formula of C32H33N5O2S and a molecular weight of 551.71 g/mol. The structural complexity includes a benzimidazole moiety linked to a quinazoline structure, which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds similar to the one under review have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) with IC50 values often below 10 μM .
Table 1: Anticancer Activity of Related Quinazolinone Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | <10 |
| Compound B | A549 | <10 |
| Compound C | HCT-116 | <10 |
2. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition properties, particularly against various targets relevant to cancer and metabolic disorders:
- Dipeptidyl Peptidase IV (DPP-IV) : Inhibitors of DPP-IV are crucial in managing type 2 diabetes. Related compounds have shown IC50 values as low as 0.76 nM, indicating strong inhibitory potential .
- α-Glucosidase : This enzyme is another target for diabetes management. Compounds derived from similar structures have exhibited IC50 values ranging from 12.44 μM to 308.33 μM, outperforming standard drugs like acarbose .
Table 2: Enzyme Inhibition Potency of Related Compounds
| Compound | Target Enzyme | IC50 (nM/μM) |
|---|---|---|
| Compound D | DPP-IV | 0.76 nM |
| Compound E | α-Glucosidase | 12.44 - 308.33 μM |
3. Antibacterial and Antimalarial Activities
Some derivatives of quinazolinones have demonstrated antibacterial and antimalarial properties, although specific data on the compound remains limited. The general trend indicates that modifications in substituents can enhance these activities significantly.
Case Studies
A notable case study involved the synthesis and evaluation of benzimidazole and quinazoline hybrids, which showed promising results against various cancer cell lines and highlighted structure-activity relationships (SAR). The introduction of bulky groups like tert-butyl at specific positions was found to enhance biological activity significantly .
Comparison with Similar Compounds
Methods for Similarity Assessment
- Molecular Fingerprints : MACCS and Morgan fingerprints encode structural features, enabling Tanimoto or Dice similarity scoring. The target compound’s tert-butyl and methylsulfanyl groups may reduce similarity to less lipophilic analogs (e.g., compound 43) despite shared piperidine-carboxamide motifs .
- For example, minor substituent changes (e.g., nitro vs. methylsulfanyl) may drastically alter target binding or metabolic stability .
Metabolic and Pharmacokinetic Considerations
highlights that metabolites of parent compounds (e.g., clarithromycin metabolites) often mirror pharmacokinetic profiles. The methylsulfanyl group in the target compound may confer resistance to oxidative metabolism compared to nitro or halogenated analogs, though in vivo studies are needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
